![molecular formula C11H22N2O B13070143 1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine](/img/structure/B13070143.png)
1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine is a chemical compound with the molecular formula C11H22N2O It is known for its unique structure, which includes a morpholine ring attached to a cyclopentyl group, and an ethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine typically involves the reaction of cyclopentanone with morpholine in the presence of a reducing agent. The reaction conditions often include:
Temperature: Room temperature to moderate heating
Solvent: Common solvents like ethanol or methanol
Catalyst: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring or the ethanamine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, modulating their activity and affecting biochemical pathways. The morpholine ring and cyclopentyl group contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[1-(Morpholin-4-yl)cyclohexyl]ethan-1-amine
- 1-[1-(Morpholin-4-yl)cyclopropyl]ethan-1-amine
- 1-[1-(Morpholin-4-yl)cyclobutyl]ethan-1-amine
Uniqueness
1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine is unique due to its specific ring structure, which imparts distinct chemical and physical properties. The cyclopentyl group provides a balance between rigidity and flexibility, making it suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H22N2O |
|---|---|
Peso molecular |
198.31 g/mol |
Nombre IUPAC |
1-(1-morpholin-4-ylcyclopentyl)ethanamine |
InChI |
InChI=1S/C11H22N2O/c1-10(12)11(4-2-3-5-11)13-6-8-14-9-7-13/h10H,2-9,12H2,1H3 |
Clave InChI |
ATFSZHZPWJAUHO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1(CCCC1)N2CCOCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


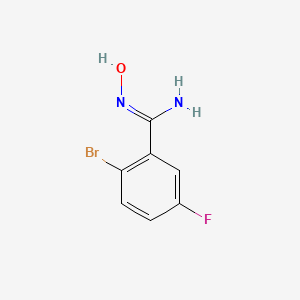
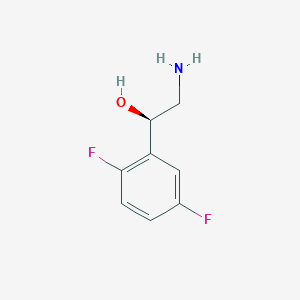
![3-[(tert-Butoxy)methoxy]azetidine](/img/structure/B13070079.png)
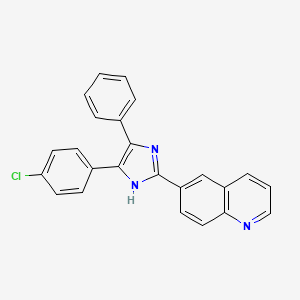
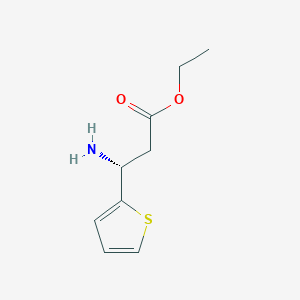
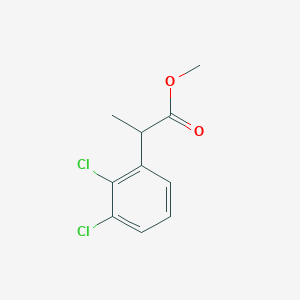
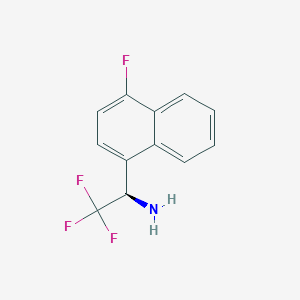
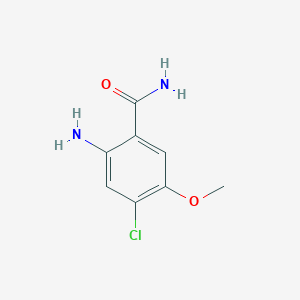
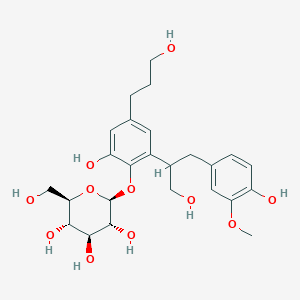
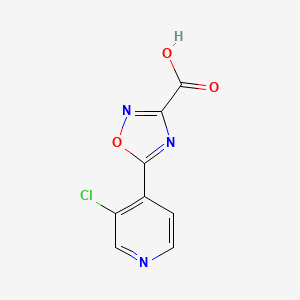
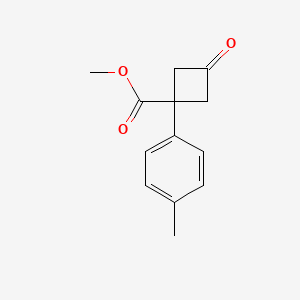
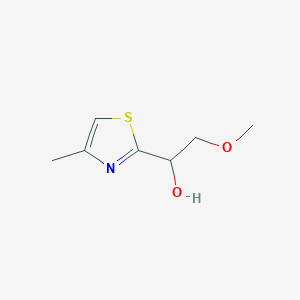
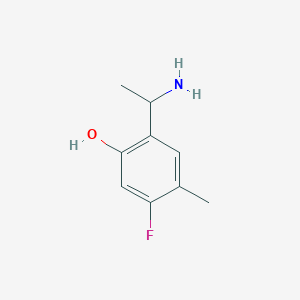
![3-[(2-Bromocycloheptyl)oxy]oxolane](/img/structure/B13070134.png)
